2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
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Overview
Description
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a quinoline core substituted with a methyl group at position 2 and a 4-nitro-benzylsulfanyl group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: Quinoline
Step 1: Nitration of benzyl chloride to obtain 4-nitro-benzyl chloride.
Step 2: Sulfanylation of 4-nitro-benzyl chloride with a suitable thiol reagent to form 4-nitro-benzylsulfanyl chloride.
Step 3: Alkylation of quinoline with 4-nitro-benzylsulfanyl chloride in the presence of a base to introduce the sulfanyl group at position 8.
Step 4: Methylation of the quinoline core at position 2 using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
Oxidation: 2-Methyl-8-(4-amino-benzylsulfanyl)-quinoline.
Reduction: 2-Methyl-8-(4-nitro-benzylsulfoxide)-quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the 4-nitro-benzylsulfanyl group, making it less complex.
8-(4-Nitro-benzylsulfanyl)-quinoline: Lacks the methyl group at position 2.
2-Methyl-8-(benzylsulfanyl)-quinoline: Lacks the nitro group on the benzyl moiety.
Uniqueness
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is unique due to the presence of both the methyl group at position 2 and the 4-nitro-benzylsulfanyl group at position 8. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBYOLXMGMBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353921 |
Source
|
Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60948-47-2 |
Source
|
Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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